molecular formula C19H19N3OS2 B2411704 Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421499-21-9

Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No. B2411704
CAS RN: 1421499-21-9
M. Wt: 369.5
InChI Key: GIUMECAISOZXEA-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone” is a chemical compound that has been studied for its potential applications . It is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a benzothiazole ring connected to a piperidine ring via a methanone group .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of the Benzo[d]thiazol scaffold, including compounds structurally related to Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone, show promising antimicrobial properties. For example, compounds with the benzo[d]thiazol backbone have been synthesized and tested for their effectiveness against various bacterial and fungal strains, indicating variable and modest activity against the investigated strains (Patel, Agravat, & Shaikh, 2011). This suggests that modifications to the chemical structure, such as those in this compound, could further enhance antimicrobial efficacy.

Anticancer Activity

The structural complexity of Benzo[d]thiazol derivatives lends them to exploration for anticancer activity. A novel bioactive heterocycle with a piperidin and morpholino methanone structure was synthesized from a compound structurally similar to this compound and evaluated for antiproliferative activity, demonstrating potential anticancer properties (Prasad et al., 2018). This indicates that derivatives of Benzo[d]thiazol could be promising candidates for anticancer drug development.

Synthesis of Novel Organic Compounds

The Benzo[d]thiazol scaffold is instrumental in the synthesis of novel organic compounds with potential biological activities. For instance, the synthesis of thiazolyl pyrazole and benzoxazole derivatives incorporating the benzo[d]thiazol unit has been reported, which were subsequently screened for their antibacterial activities, highlighting the versatility of the Benzo[d]thiazol backbone in the design of new molecules with significant biological applications (Landage, Thube, & Karale, 2019).

Future Directions

The future directions for the study of “Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone” and similar compounds could involve further exploration of their biological activities and potential applications, as well as the development of more efficient synthesis methods .

properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c23-19(18-21-15-5-1-2-6-16(15)25-18)22-11-8-14(9-12-22)13-24-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUMECAISOZXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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